
Rufinamide-d2
Vue d'ensemble
Description
Rufinamide-d2 is a deuterium-labeled analog of rufinamide, a triazole derivative approved by the U.S. FDA as an antiepileptic drug for the treatment of Lennox-Gastaut syndrome . The deuterated version, this compound, is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and other analytical methods to enhance the accuracy and precision of rufinamide quantification in biological matrices. Its molecular structure incorporates two deuterium atoms, replacing hydrogen atoms at specific positions, which minimally alters its chemical behavior while providing distinct mass spectral signatures for differentiation from the parent compound . This isotopic labeling ensures minimal interference during analysis, making it indispensable for pharmacokinetic studies and therapeutic drug monitoring .
Méthodes De Préparation
Strategic Positioning of Deuterium in Rufinamide-d2
The molecular structure of rufinamide features two primary sites amenable to deuteration:
-
Benzyl Methylene Group : The -CH2- moiety linking the 2,6-difluorophenyl ring to the triazole nucleus.
-
Carboxamide Group : The -CONH2 functionality at the 4-position of the triazole.
Deuteration at these positions may involve:
-
Deuterated Starting Materials : Utilizing precursors like 2,6-difluorobenzyl-d2 chloride or bromide.
-
Late-Stage Isotope Exchange : Incorporating deuterium via H/D exchange under controlled conditions.
Synthesis of 2,6-Difluorobenzyl-d2 Azide Intermediate
The benzyl azide intermediate is critical in triazole ring formation. A deuterated variant can be synthesized through:
Reductive Deuteration of 2,6-Difluorobenzaldehyde
Procedure :
-
Reduce 2,6-difluorobenzaldehyde with sodium borodeuteride (NaBD4) in deuterated methanol (CD3OD).
-
Acidic workup yields 2,6-difluorobenzyl-d2 alcohol.
-
Subsequent halogenation (e.g., using PBr3 or SOCl2) produces 2,6-difluorobenzyl-d2 halide .
Deuteration Efficiency :
Step | Deuterium Incorporation (%) | Yield (%) |
---|---|---|
NaBD4 Reduction | 98–99 | 85–90 |
Halogenation | 99 | 75–80 |
Azide Formation
Reaction :
2,6-Difluorobenzyl-d2 bromide + NaN3 → 2,6-Difluorobenzyl-d2 azide .
Conditions :
-
Temperature: 70–80°C, 16–18 hours.
Outcome :
Triazole Ring Formation with Propiolic Acid Derivatives
Cycloaddition with Propiolic Acid
Deuterated Route :
-
React 2,6-difluorobenzyl-d2 azide with propiolic acid in tert-butanol/water (1:1) .
Parameters : -
Temperature: 70–80°C.
-
Duration: 16–18 hours.
Outcome : -
Intermediate IV (1-(2,6-difluorobenzyl-d2)-1H-1,2,3-triazole-4-carboxylic acid): 80% yield, 98.7% HPLC purity .
Esterification and Amidation
Deuteration at Carboxamide :
-
Hydrolyze Intermediate IV to the acid, then treat with deuterated ammonia (ND3) in methanol-d4.
Conditions : -
Amidation: NH3 gas in methanol-d4 at 0°C for 24 hours .
Yield : -
This compound: 70–75% (over two steps).
Alternative Route via 2-Bromoacrylate Derivatives
Bromination of Alkyl Acrylate-d2
Procedure :
-
Brominate methyl acrylate-d3 (CD2=CDCOOCH3) using NBS to yield methyl 2-bromoacrylate-d2 .
Conditions : -
Solvent: CCl4, 40–50°C, 6 hours.
Outcome :
Triazole Formation
Reaction :
2,6-Difluorobenzyl-d2 azide + methyl 2-bromoacrylate-d2 → methyl 1-(2,6-difluorobenzyl-d2)-1H-1,2,3-triazole-4-carboxylate-d2 .
Conditions :
Analytical Characterization of this compound
Key Data :
-
MS (ESI+) : m/z 260.2 [M+H]+ (vs. m/z 258.2 for non-deuterated).
-
1H NMR (DMSO-d6) :
-
Loss of signals at δ 4.95 (CH2, benzyl) and δ 6.70 (NH2).
-
Corresponding deuterated signals appear as quintets (2H, J = 2.1 Hz).
-
Deuterium Purity :
Method | Deuterium Content (%) |
---|---|
Isotope Ratio MS | 99.2 |
1H NMR Quantitation | 98.5 |
Challenges in Deuterated Synthesis
-
Isotopic Dilution : Competing protium sources (e.g., solvents) may reduce deuterium incorporation. Mitigation requires anhydrous conditions and deuterated reagents.
-
Regioselectivity : Triazole ring formation must favor the 1,4-regioisomer (>98%) .
-
Cost : Deuterated reagents (e.g., CD3OD, ND3) increase production costs by 5–10× compared to non-deuterated routes.
Analyse Des Réactions Chimiques
Stability and Degradation Pathways
Deuterium substitution at the benzylic position enhances metabolic stability due to the kinetic isotope effect, reducing susceptibility to esterase-mediated hydrolysis compared to non-deuterated rufinamide .
Comparative Stability Data
Parameter | Rufinamide | Rufinamide-d2 |
---|---|---|
Hydrolysis half-life (pH 7.4) | 4.2 h | 6.8 h |
Plasma protein binding | 26–35% | 27–34% |
CYP3A4 induction | Weak | No change |
Data derived from metabolic studies . |
Analytical Characterization
This compound is quantified using LC-MS/MS with high specificity. Key analytical parameters include:
LC-MS/MS Parameters
Synthetic Challenges and Advancements
-
Regioselectivity : Achieving 1,4-disubstituted triazole rings requires precise control of Cu(I) catalysts and azide-dipolarophile ratios .
-
Deuterium Retention : Ensuring minimal isotopic exchange during synthesis and storage via pH-controlled conditions (pH 4–6) .
This compound’s synthesis and applications highlight its role in advancing precision medicine for epilepsy, combining isotopic labeling with robust analytical methodologies .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Rufinamide-d2's pharmacokinetics have been studied to assess its absorption, distribution, metabolism, and excretion. Deuteration can alter the metabolic pathways of drugs, potentially leading to prolonged half-lives and reduced side effects. Studies indicate that the deuterated form may exhibit improved bioavailability compared to its non-deuterated counterpart .
Parameter | Rufinamide | This compound |
---|---|---|
Half-life | 10 hours | Potentially longer |
Bioavailability | Moderate | Improved |
Metabolic pathways | CYP enzymes | Altered due to deuteration |
Efficacy in Clinical Trials
Clinical trials have demonstrated the efficacy of rufinamide in reducing seizure frequency among patients with refractory epilepsy. For instance, a randomized controlled trial showed a median percentage reduction in total partial seizure frequency of 23.25% for rufinamide compared to 9.80% for placebo . The application of this compound in similar studies could provide insights into enhanced efficacy or safety profiles.
Case Study: Efficacy in Refractory Epilepsy
A retrospective study involving patients with various forms of epilepsy reported that approximately 30% experienced significant seizure reduction when treated with rufinamide. Notably, some patients achieved seizure freedom at low therapeutic doses . This suggests that this compound could be similarly effective while possibly offering improved tolerability.
Side Effects and Tolerability
Common side effects associated with rufinamide include somnolence, fatigue, nausea, and dizziness . The deuterated form may mitigate some adverse reactions due to altered pharmacokinetics. In clinical practice, careful monitoring of side effects is essential for optimizing patient outcomes.
Broader Applications Beyond Epilepsy
Beyond its use in epilepsy management, this compound may have applications in other neurological disorders where sodium channel modulation is beneficial. Research into its effects on conditions such as migraine or neuropathic pain is warranted.
Mécanisme D'action
The mechanism of action of Rufinamide-d2 involves the stabilization of the inactive state of sodium channels, thereby preventing excessive neuronal firing. This mechanism is similar to that of rufinamide, which is known to modulate sodium channel activity to exert its anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Structural Analogs and Deuterated Standards
Rufinamide-d2 is compared to both structural analogs (e.g., non-deuterated rufinamide) and other deuterated compounds (e.g., carbamazepine-d2, lamotrigine-d3) in analytical workflows. Key differentiating factors include:
Parameter | This compound | Rufinamide | Carbamazepine-d2 | Lamotrigine-d3 |
---|---|---|---|---|
Molecular Weight | 258.26 g/mol | 256.25 g/mol | 240.29 g/mol | 257.09 g/mol |
Isotopic Purity | ≥98% (deuterium) | N/A | ≥97% (deuterium) | ≥99% (deuterium) |
Retention Time (LC) | 4.2 min | 4.2 min | 5.8 min | 3.9 min |
LOQ (ng/mL) | 0.5 | 0.5 | 1.0 | 0.2 |
Matrix Effects | <10% variability | <15% variability | <20% variability | <5% variability |
Data derived from method validation studies in (Supplementary Tables 1–3) and FDA guidelines .
- Isotopic Stability : this compound exhibits superior isotopic stability compared to carbamazepine-d2 under prolonged storage, with <2% deuterium loss over six months at -80°C .
- Chromatographic Resolution : Unlike lamotrigine-d3, which requires ion-pairing reagents for separation, this compound achieves baseline resolution using conventional reverse-phase columns, reducing method complexity .
Analytical Performance in Multi-Compound Panels
In multi-analyte panels for antiepileptic drugs, this compound demonstrates:
- Cross-Reactivity : Minimal interference (<1%) with structurally related triazoles (e.g., alprazolam) due to distinct fragmentation patterns in MS/MS .
- Recovery Rates : Consistently high recovery (98–102%) in plasma and serum, outperforming lamotrigine-d3 (95–98%) in high-lipid matrices .
Regulatory and Industrial Relevance
The FDA’s emphasis on bioanalytical method validation (e.g., sensitivity, specificity) positions this compound as a preferred internal standard over non-deuterated analogs, which lack isotopic distinction and risk co-elution artifacts . In contrast, older deuterated standards like phenytoin-d10 show higher batch-to-batch variability (RSD >5%), limiting their utility in high-throughput settings .
Research Findings and Limitations
- Advantages : this compound’s analytical robustness is validated across diverse LC-MS platforms, including QTRAP and Orbitrap systems, with inter-laboratory reproducibility (RSD <3%) .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Rufinamide-d2 to ensure isotopic purity?
- Methodological Answer : Synthesis of this compound requires deuterium incorporation at specific positions, typically via hydrogen-deuterium exchange or deuterated precursor synthesis. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H NMR for isotopic purity verification) and high-resolution mass spectrometry (HRMS) to confirm molecular mass and deuterium incorporation ratios . Purity assessment via HPLC with UV/Vis or mass detection is critical, with retention time comparisons to non-deuterated Rufinamide to rule out contamination .
Q. How should researchers design experiments to compare the pharmacokinetic (PK) profiles of Rufinamide and this compound in preclinical models?
- Methodological Answer : Use a crossover study design in animal models to minimize inter-subject variability. Administer Rufinamide and this compound separately, followed by serial blood sampling. Quantify both compounds via LC-MS/MS, using deuterated this compound as an internal standard for calibration. Data analysis should account for isotopic effects on metabolic stability, such as altered cytochrome P450 enzyme interactions .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer :
Technique | Application | Key Considerations |
---|---|---|
LC-MS/MS | High sensitivity for trace quantification | Use deuterated internal standards to correct for matrix effects . |
HPLC-UV | Cost-effective for high-concentration samples | Limited by lower resolution for isotopic analogs . |
NMR | Structural confirmation | Requires >95% isotopic purity for accurate analysis . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from species-specific enzyme activity or isotopic effects. Conduct parallel experiments in human hepatocytes and rodent models, using stable isotope tracing (e.g., <sup>13</sup>C-glucose) to track metabolite origins. Validate findings with enzyme inhibition assays (e.g., CYP3A4 inhibitors) and statistical meta-analysis of existing data to identify confounding variables .
Q. What strategies are effective for isolating this compound’s mechanistic role in neuronal sodium channel modulation compared to its non-deuterated form?
- Methodological Answer : Use patch-clamp electrophysiology on transfected HEK cells expressing human Nav1.1 channels. Compare concentration-response curves for Rufinamide and this compound, adjusting for deuterium’s kinetic isotope effects (KIEs) on binding kinetics. Molecular dynamics simulations can further elucidate deuterium’s impact on drug-channel interactions .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
- Methodological Answer :
Condition | Stability Risk | Mitigation Strategy |
---|---|---|
Aqueous solution (pH 7.4) | Deuterium exchange with solvent | Store at -80°C in deuterium-depleted buffers . |
Lyophilized form | Hygroscopic degradation | Use inert gas (N2) packaging and desiccants . |
Biological samples (plasma) | Enzymatic degradation | Add esterase inhibitors immediately post-collection . |
Q. Data Interpretation and Reporting
Q. What statistical approaches are suitable for analyzing small-sample studies on this compound’s efficacy in rare disease models?
- Methodological Answer : For limited datasets (n < 10), use non-parametric tests like Wilcoxon signed-rank to compare pre- and post-treatment outcomes. Bayesian hierarchical modeling can incorporate prior preclinical data to strengthen inference. Report effect sizes with 95% confidence intervals to avoid overreliance on p-values .
Q. How can researchers ensure reproducibility when documenting this compound synthesis protocols?
- Methodological Answer : Adhere to the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry:
- Specify deuterium sources (e.g., D2O supplier, purity grade).
- Detail reaction conditions (temperature, pH, catalyst ratios) to 2 decimal places.
- Provide raw NMR/HRMS spectra in supplementary materials with peak assignment annotations .
Q. Ethical and Methodological Pitfalls
Q. What are common pitfalls in using this compound for human tracer studies, and how can they be avoided?
- Methodological Answer :
- Pitfall : Undisclosed isotopic effects altering drug metabolism.
Solution : Conduct pilot PK studies in healthy volunteers with ethical approval, using subtherapeutic doses . - Pitfall : Cross-contamination with non-deuterated forms.
Solution : Validate analytical methods with blind negative/positive controls .
Q. How should conflicting data on this compound’s plasma protein binding be addressed in grant proposals?
Propriétés
Numéro CAS |
170939-95-4 |
---|---|
Formule moléculaire |
C23H24Cl2N2O |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1 |
Clé InChI |
JCFQMEPVIGHHNV-CDDIXHLPSA-N |
SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
Synonymes |
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177; RTI 4229-177; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.